5-(tert-Butylsulfanyl)pent-1-yne
CAS No.: 79496-58-5
Cat. No.: VC19335326
Molecular Formula: C9H16S
Molecular Weight: 156.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79496-58-5 |
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Molecular Formula | C9H16S |
Molecular Weight | 156.29 g/mol |
IUPAC Name | 5-tert-butylsulfanylpent-1-yne |
Standard InChI | InChI=1S/C9H16S/c1-5-6-7-8-10-9(2,3)4/h1H,6-8H2,2-4H3 |
Standard InChI Key | SGUIFXGXOLWHSP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)SCCCC#C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The IUPAC name for this compound is tert-butyl-dimethyl-pent-4-ynoxysilane, reflecting its branched silyl ether group at the fifth carbon of a pent-1-yne chain . Its structure (Fig. 1) comprises:
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A terminal alkyne (-C≡CH) at position 1
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A four-carbon spacer chain (positions 2–5)
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A TBDMS group (-OSi(CH₃)₂C(CH₃)₃) at position 5
Table 1: Key Identifiers of 5-(t-Butyldimethylsilyloxy)pent-1-yne
Property | Value | Source |
---|---|---|
CAS Registry Number | 61362-77-4 | PubChem |
SMILES | CC(C)(C)Si(C)OCCCC#C | PubChem |
InChIKey | FZRCJGZEADULEQ-UHFFFAOYSA-N | PubChem |
Exact Mass | 198.143991855 Da | PubChem |
Spectroscopic and Physicochemical Properties
The compound exhibits:
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IR Spectroscopy: Strong absorption at 2120 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (Si-C stretch) .
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NMR Data:
Synthetic Methodologies
Direct Silylation of Pent-4-yn-1-ol
The most common synthesis involves silyl protection of pent-4-yn-1-ol under anhydrous conditions :
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Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF)
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Mechanism: Nucleophilic substitution at the hydroxyl oxygen
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Yield: 85–92% after silica gel chromatography
Equation 1:
Alternative Routes via Grignard Reagents
For higher scalability, a three-step sequence is employed:
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Propargyl bromide + magnesium → propargylmagnesium bromide
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Reaction with ethylene oxide → pent-4-yn-1-ol
Applications in Organic Synthesis
Transition Metal-Catalyzed Couplings
The terminal alkyne participates in:
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Sonogashira Coupling: Forms carbon-carbon bonds with aryl/vinyl halides (Pd/Cu catalysis) .
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Click Chemistry: Azide-alkyne cycloadditions for triazole formation (CuAAC) .
Protective Group Strategies
The TBDMS group:
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Stabilizes alcohols against oxidation/nucleophiles
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Enables orthogonal deprotection using fluoride sources (e.g., TBAF)
Table 2: Comparative Stability of Silyl Ethers
Silyl Group | Stability (pH) | Deprotection Reagent |
---|---|---|
TBDMS | 2–12 | TBAF, HF-pyridine |
TMS | 4–10 | K₂CO₃/MeOH |
Future Research Directions
Catalytic Asymmetric Modifications
Developing enantioselective silylation methods could enable access to chiral building blocks for pharmaceutical synthesis .
Silicon-Based Functional Materials
Incorporating this compound into polysiloxane networks may yield advanced materials with tunable mechanical/thermal properties .
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